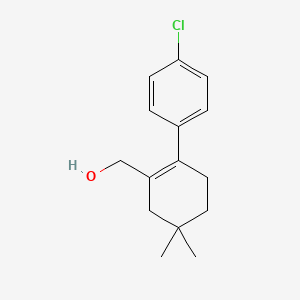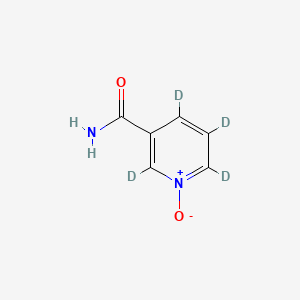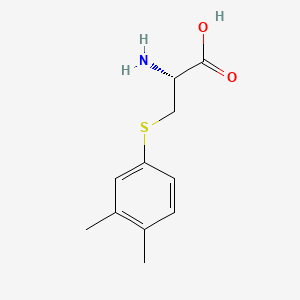![molecular formula C11H15N3O4 B565738 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol CAS No. 1246817-89-9](/img/structure/B565738.png)
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol is a tobacco-specific nitrosamine, known for its potent carcinogenic properties. It is primarily associated with lung cancer and is a significant component in tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol involves the nitrosation of nicotine-derived nitrosamines. The reaction typically requires acidic conditions and nitrosating agents such as sodium nitrite .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that can alkylate DNA.
Reduction: This reaction can convert the nitroso group to an amine group.
Substitution: This reaction can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol is extensively used in scientific research to study:
Carcinogenesis: It is used to induce lung cancer in animal models to study the mechanisms of cancer development and to test potential chemopreventive agents.
DNA Alkylation: Research focuses on how this compound alkylates DNA and the resulting mutations.
Tobacco-Related Diseases: It helps in understanding the link between tobacco use and various diseases.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with carcinogenic potential.
Uniqueness
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol is unique due to its specific structure, which allows it to form highly reactive intermediates that can effectively alkylate DNA, making it a potent carcinogen .
Properties
IUPAC Name |
5-hydroxy-2-[methyl(nitroso)amino]-5-pyridin-3-ylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-14(13-18)9(11(16)17)4-5-10(15)8-3-2-6-12-7-8/h2-3,6-7,9-10,15H,4-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPANHPZHIXSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(C1=CN=CC=C1)O)C(=O)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
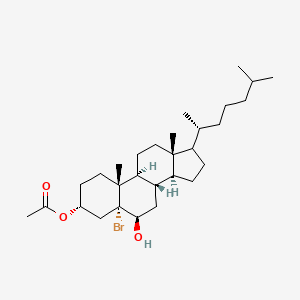

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
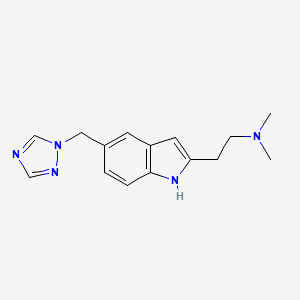
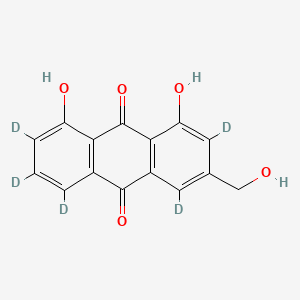
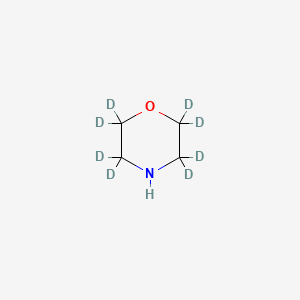
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

